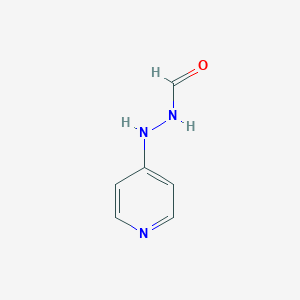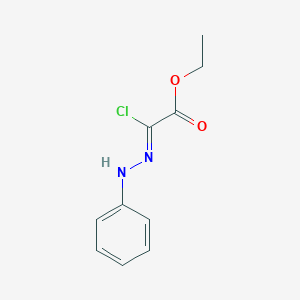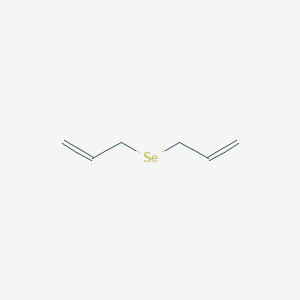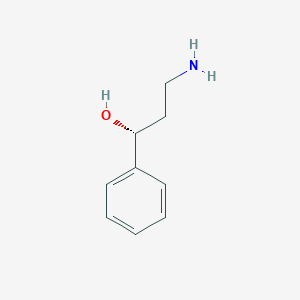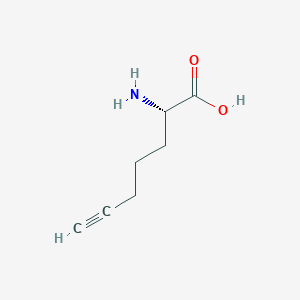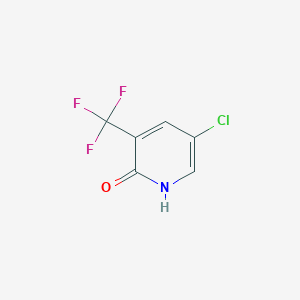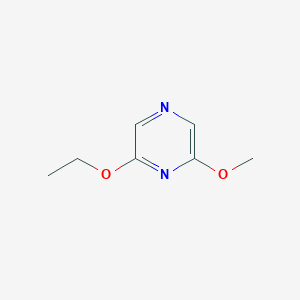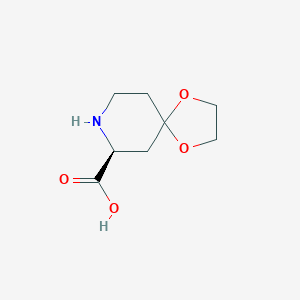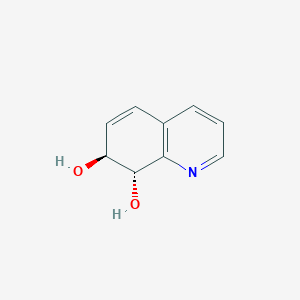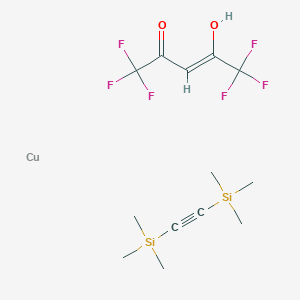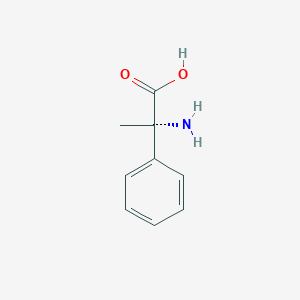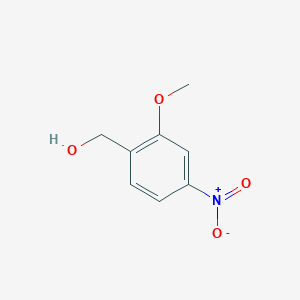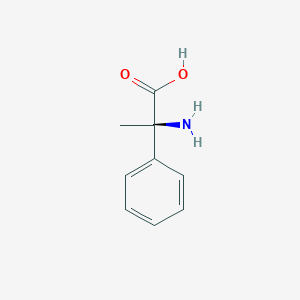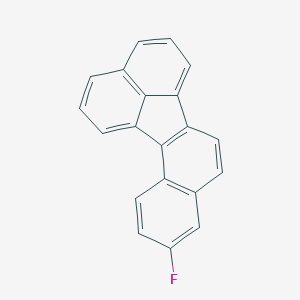
Bruceine I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceine I is a natural compound that is derived from the seeds of the plant Brucea javanica. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cancer, malaria, and inflammation. In recent years, Bruceine I has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Bruceine I is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Bruceine I also has antimalarial properties by inhibiting the growth and replication of the malaria parasite. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Bruceine I has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and proteasome, which are involved in cancer cell growth and proliferation. Bruceine I also has antioxidant properties and can scavenge free radicals, which can cause cellular damage. In addition, it has been found to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bruceine I in lab experiments is that it is a natural compound and has low toxicity compared to synthetic drugs. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Bruceine I is not fully understood, which can make it challenging to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on Bruceine I. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action of Bruceine I and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, Bruceine I is a natural compound that has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases. It has been extensively studied for its anticancer, antimalarial, anti-inflammatory, and antiviral properties. Bruceine I has several biochemical and physiological effects, including inhibiting the activity of various enzymes and regulating the activity of immune cells. While there are advantages and limitations to using Bruceine I in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of Bruceine I involves the extraction of the compound from the seeds of Brucea javanica. The seeds are first crushed and then extracted with a solvent such as ethanol or methanol. The resulting extract is then purified using various techniques such as chromatography or crystallization. The final product is a white crystalline powder that is highly pure and has a melting point of around 220-225°C.
Wissenschaftliche Forschungsanwendungen
Bruceine I has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antimalarial, anti-inflammatory, and antiviral properties. In addition, Bruceine I has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
130705-31-6 |
|---|---|
Produktname |
Bruceine I |
Molekularformel |
C22H28O9 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
CMVMKMSNNMBUMZ-UTQVZMMYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C |
SMILES |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Kanonische SMILES |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Synonyme |
bruceine I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



